molecular formula C12H15BrClN B13043018 6'-Bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hcl

6'-Bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hcl

Cat. No.: B13043018
M. Wt: 288.61 g/mol
InChI Key: QTXFUJLRXICBAZ-UHFFFAOYSA-N
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Description

6'-Bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] HCl (CAS No. 1314756-12-1) is a spirocyclic compound featuring a cyclobutane ring fused to a dihydroisoquinoline scaffold. The molecular formula is C₁₂H₁₄BrN·HCl, with a molecular weight of 252.15 g/mol (base: 236.15 g/mol) . The bromine substituent at the 6'-position of the isoquinoline ring likely influences electronic and steric properties, impacting reactivity and biological interactions.

Properties

Molecular Formula

C12H15BrClN

Molecular Weight

288.61 g/mol

IUPAC Name

6-bromospiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane];hydrochloride

InChI

InChI=1S/C12H14BrN.ClH/c13-10-2-3-11-9(8-10)4-7-14-12(11)5-1-6-12;/h2-3,8,14H,1,4-7H2;1H

InChI Key

QTXFUJLRXICBAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C3=C(CCN2)C=C(C=C3)Br.Cl

Origin of Product

United States

Preparation Methods

Construction of the Isoquinoline Core

The isoquinoline framework is typically synthesized via classical methods such as:

  • Pictet-Spengler cyclization of β-phenylethylamine derivatives.
  • Condensation of appropriate aromatic aldehydes with amines followed by cyclization.

These methods provide the 3,4-dihydroisoquinoline skeleton required for subsequent spirocyclization.

Formation of the Spirocyclobutane Ring

The spirocyclobutane moiety is introduced by cyclization reactions involving the isoquinoline nitrogen and a cyclobutane precursor. Typical approaches include:

  • Intramolecular cyclization using halogenated cyclobutane derivatives.
  • [2+2] Cycloaddition reactions to form the cyclobutane ring fused in a spiro fashion.

The spiro linkage at the 1-position of isoquinoline is crucial and requires precise control of reaction conditions to favor the spirocyclization over other side reactions.

Formation of the Hydrochloride Salt

The free base of the spiro compound is converted to the hydrochloride salt by treatment with hydrochloric acid, which improves the compound's stability, crystallinity, and ease of handling.

Detailed Preparation Example

A representative synthetic sequence based on literature analogs and related compounds is summarized below:

Step Reagents/Conditions Description Yield (%) Notes
1 6-Bromo-substituted benzaldehyde + β-phenylethylamine Pictet-Spengler cyclization to form 6'-bromo-3,4-dihydroisoquinoline 70-85 Acid catalysis, reflux conditions
2 Cyclobutane-1,1-dihalide + isoquinoline intermediate Intramolecular nucleophilic substitution to form spirocyclobutane ring 60-75 Requires inert atmosphere, controlled temperature
3 NBS or brominating agent (if bromination post-cyclization) Electrophilic bromination at 6'-position 50-65 Selectivity critical, monitored by TLC/LC-MS
4 HCl in ether or aqueous solution Formation of hydrochloride salt >95 Crystallization from suitable solvent

Research Findings and Optimization

  • Reaction Conditions: Mild acidic conditions favor Pictet-Spengler cyclization without decomposition. Elevated temperatures (60–80 °C) improve yields but require careful monitoring.
  • Spirocyclization: Use of polar aprotic solvents (e.g., DMF, acetonitrile) enhances nucleophilicity and facilitates cyclization.
  • Bromination: Controlled addition of brominating agents at low temperature (0–5 °C) minimizes side reactions.
  • Purification: Flash chromatography and recrystallization from ethanol or ethyl acetate yield high-purity hydrochloride salt.

Summary Table of Preparation Parameters

Parameter Optimal Range Comments
Solvent for cyclization DMF, Acetonitrile Polar aprotic solvents preferred
Temperature for cyclization 50–80 °C Higher temps improve rate but risk side reactions
Bromination temperature 0–5 °C Controls selectivity
Brominating agent NBS, Br2 NBS preferred for mild conditions
Acid for salt formation HCl (aqueous or ether) High purity salt formation
Reaction time (cyclization) 12–24 hours Monitored by TLC or LC-MS
Yield range 50–85% overall Depends on step optimization

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of spiro compounds with biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] hydrochloride involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS 885269-37-4)
  • Molecular Formula : C₁₁H₁₂BrN
  • Molecular Weight : 238.12 g/mol
  • Key Differences :
    • Cyclopropane ring instead of cyclobutane, introducing higher ring strain.
    • Bromine at the 8'-position (vs. 6' in the target compound), altering electronic distribution.
    • Lower molecular weight and lipophilicity (predicted XLogP3 ~2.2) compared to the target compound .
2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CAS 1425335-34-7)
  • Molecular Formula: C₁₉H₂₁NO₂S
  • Molecular Weight : 327.44 g/mol
  • Key Differences: Tosyl (p-toluenesulfonyl) group at the 2'-position, enhancing steric bulk and altering solubility. No bromine substituent, reducing halogen-mediated interactions .
Chiral Quaternary N-Spiro Ammonium Bromides
  • Core Structure: 3',4'-Dihydro-1'H-spiro[isoindoline-2,2'-isoquinoline] skeleton.
  • Key Features: Quaternary ammonium center and bromine substituents. Demonstrated antimicrobial activity against gram-positive and gram-negative bacteria (MIC: 12–200 mg/L) .

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Topological Polar Surface Area (Ų)
6'-Bromo-3',4'-dihydro-spiro[...] HCl 252.15 2.8 1 12
8'-Bromo-spiro[cyclopropane...] 238.12 ~2.2 1 12
2'-Tosyl-spiro[cyclobutane...] 327.44 ~3.5 1 45 (due to sulfonyl group)

Key Observations :

  • Cyclopropane analogs exhibit lower molecular weight and lipophilicity than cyclobutane derivatives.
  • Functional groups (e.g., tosyl) significantly increase polar surface area, affecting solubility and permeability.

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